molecular formula C13H16N2O2 B12832289 (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol

Cat. No.: B12832289
M. Wt: 232.28 g/mol
InChI Key: HTWXCCYOCMQRKD-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrahydropyran ring fused to an indazole core, with a methanol group attached to the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.

    Introduction of the Methanol Group: The methanol group can be added through a reduction reaction, where a carbonyl group on the indazole core is reduced to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the indazole core.

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of indazole derivatives.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring and methanol group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxamide share the indazole core but differ in their substituents.

    Tetrahydropyran Derivatives: Compounds like tetrahydro-2H-pyran-4-ylmethanol have a similar tetrahydropyran ring but lack the indazole core.

Uniqueness

  • The combination of the indazole core with the tetrahydropyran ring and methanol group makes (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol unique. This structure may confer specific biological activities and chemical properties that are not present in other similar compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

[1-(oxan-2-yl)indazol-3-yl]methanol

InChI

InChI=1S/C13H16N2O2/c16-9-11-10-5-1-2-6-12(10)15(14-11)13-7-3-4-8-17-13/h1-2,5-6,13,16H,3-4,7-9H2

InChI Key

HTWXCCYOCMQRKD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)CO

Origin of Product

United States

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